2,4-Oxazolidinedione, 5-(phenylmethyl)-
Description
2,4-Oxazolidinedione is a five-membered heterocyclic ring containing two ketone groups at positions 2 and 2. The compound 5-(phenylmethyl)-2,4-oxazolidinedione features a benzyl (phenylmethyl) substituent at the 5-position, which modulates its biological and physicochemical properties. This derivative has been investigated for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, demonstrating potent antidiabetic activity in preclinical models .
Properties
CAS No. |
5841-62-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |
InChI Key |
QCMBYGWVKCVVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-(phenylmethyl)- typically involves the reaction of urea and ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another approach involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of oxazolidinedione synthesis, such as the use of catalytic systems and microwave irradiation, can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Oxazolidinedione, 5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aryl bromides, ethanolamine, and nitromethane. Conditions such as microwave irradiation and palladium catalysis are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides yields 3-aryl-2-oxazolidinones .
Scientific Research Applications
2,4-Oxazolidinedione, 5-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2,4-Oxazolidinedione, 5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, oxazolidinedione anticonvulsants like paramethadione reduce T-type calcium currents in thalamic neurons, inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus . This results in a dampening of abnormal thalamocortical rhythmicity, which is proposed to underlie certain neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
- Thiazolidinediones (TZDs) : Replace the oxygen atom in the oxazolidinedione ring with sulfur (e.g., troglitazone, DCPT).
- Pyrrolidinediones : Five-membered rings with two ketones and a nitrogen atom (e.g., NDPS, MPMS).
- Other oxazolidinediones : Variants with substituents like 4-methoxyphenylmethyl (MPMO) or dichlorophenyl groups (DCPO).
Cytotoxicity Profile
- TZD-containing compounds (e.g., DCPT, troglitazone) exhibit significant cytotoxicity, linked to sulfur’s redox activity and metabolic instability .
- Oxazolidinediones and pyrrolidinediones show negligible cytotoxicity, suggesting oxygen or carbon atoms in the ring reduce reactive metabolite formation .
Antidiabetic Activity
- Oxazolidinediones exhibit superior PPARγ agonism compared to TZDs, likely due to optimized substituent interactions . The phenylmethyl group enhances binding affinity and metabolic stability.
Physicochemical Properties
- LogP Values :
- The lower lipophilicity of oxazolidinediones may improve aqueous solubility but reduce membrane permeability compared to TZDs.
Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
